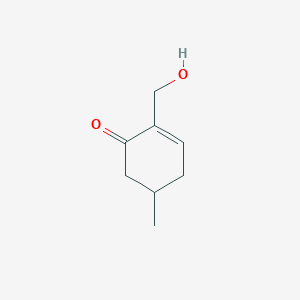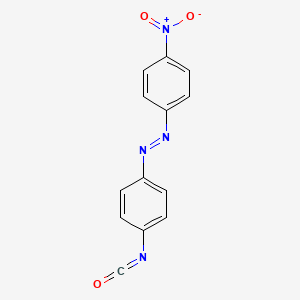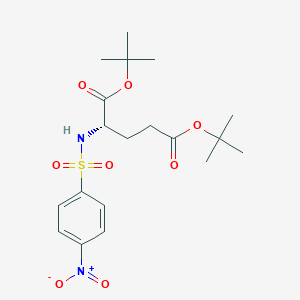
Di-tert-butyl N-(4-nitrobenzene-1-sulfonyl)-L-glutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl N-(4-nitrobenzene-1-sulfonyl)-L-glutamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrobenzene sulfonyl group attached to an L-glutamate backbone. The presence of the tert-butyl groups provides steric hindrance, which can influence the compound’s reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl N-(4-nitrobenzene-1-sulfonyl)-L-glutamate typically involves multiple steps. One common method starts with the acylation of N-methylpropargyl amine using 4-nitrobenzene-1-sulfonyl chloride, resulting in the formation of an intermediate compound . This intermediate is then subjected to reduction reactions, often using tin(II) chloride (SnCl₂), to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl N-(4-nitrobenzene-1-sulfonyl)-L-glutamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride.
Substitution: The sulfonyl chloride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Tin(II) chloride (SnCl₂) is frequently used for reducing nitro groups to amines.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl chloride group.
Major Products Formed
Reduction: Reduction of the nitro group yields an amine derivative.
Substitution: Nucleophilic substitution can result in various sulfonamide or sulfonate ester derivatives.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl N-(4-nitrobenzene-1-sulfonyl)-L-glutamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Di-tert-butyl N-(4-nitrobenzene-1-sulfonyl)-L-glutamate involves its interaction with specific molecular targets. The nitrobenzene sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications that alter the function or activity of the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Di-tert-butyl N-(4-nitrobenzene-1-sulfonyl)-glycine
- Di-tert-butyl N-(4-nitrobenzene-1-sulfonyl)-alanine
Uniqueness
Di-tert-butyl N-(4-nitrobenzene-1-sulfonyl)-L-glutamate is unique due to its L-glutamate backbone, which provides additional functional groups for further chemical modifications. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
204582-39-8 |
|---|---|
Molekularformel |
C19H28N2O8S |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
ditert-butyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pentanedioate |
InChI |
InChI=1S/C19H28N2O8S/c1-18(2,3)28-16(22)12-11-15(17(23)29-19(4,5)6)20-30(26,27)14-9-7-13(8-10-14)21(24)25/h7-10,15,20H,11-12H2,1-6H3/t15-/m0/s1 |
InChI-Schlüssel |
QZEYWCMAPRTCDC-HNNXBMFYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


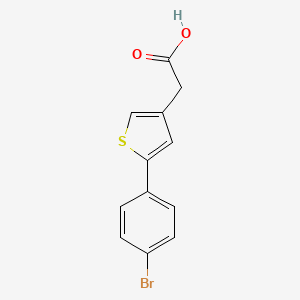
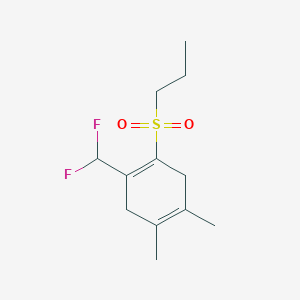

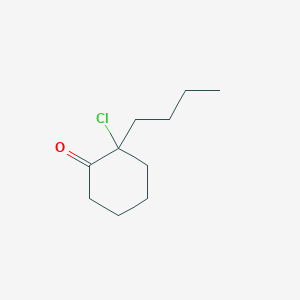
![2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-](/img/structure/B14259327.png)

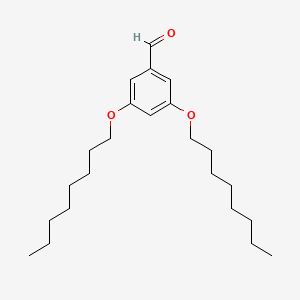
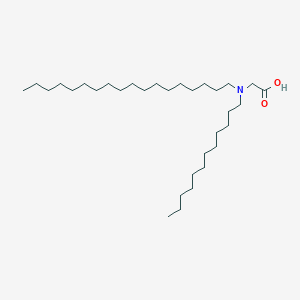
![6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14259347.png)
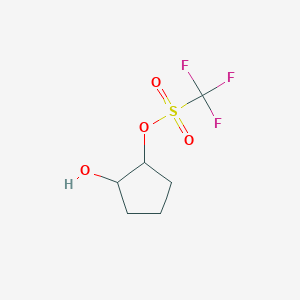
![1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione](/img/structure/B14259351.png)

